molecular formula C10H13NO3 B1325482 2-(6-Oxoheptanoyl)oxazole CAS No. 898759-00-7

2-(6-Oxoheptanoyl)oxazole

Cat. No.: B1325482
CAS No.: 898759-00-7
M. Wt: 195.21 g/mol
InChI Key: SGAUMJBNQNYVAY-UHFFFAOYSA-N
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Description

2-(6-Oxoheptanoyl)oxazole is a heterocyclic organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxoheptanoyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using flow chemistry techniques. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid and efficient synthesis of oxazoles under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxoheptanoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as DBU, bromotrichloromethane, and manganese dioxide are commonly used for the oxidation of oxazolines to oxazoles.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted oxazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(6-Oxoheptanoyl)oxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Due to its unique structure, this compound is being investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6-Oxoheptanoyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(6-Oxoheptanoyl)oxazole can be compared with other similar compounds, such as:

    Oxazole: A heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.

    Oxazoline: A related compound that can be oxidized to form oxazoles.

    Thiazole: Another heterocyclic compound with a sulfur atom instead of oxygen.

The uniqueness of this compound lies in its specific structure and the presence of the 6-oxoheptanoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)heptane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8(12)4-2-3-5-9(13)10-11-6-7-14-10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAUMJBNQNYVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642049
Record name 1-(1,3-Oxazol-2-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-00-7
Record name 1-(1,3-Oxazol-2-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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